![molecular formula C14H18N4O3 B2774362 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428353-11-0](/img/structure/B2774362.png)
N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a compound that has been identified as a potent and selective FLT3 inhibitor with good pharmaceutical properties . The compound has a linear formula of C13H15N3O2 .
Synthesis Analysis
The synthesis of isoxazole derivatives has been reported in various studies. For instance, Allegretti and Ferreira (2013) reported cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including carbon, hydrogen, nitrogen, and oxygen. The exact structure would need to be determined through advanced techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound has been found to be involved in various chemical reactions. For example, it has been used as a potent FLT3 inhibitor . More detailed information about its chemical reactions would require specific experimental data .Physical and Chemical Properties Analysis
The compound has a molecular weight of 245.283 . More detailed physical and chemical properties would require specific experimental data.Aplicaciones Científicas De Investigación
1. Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives, closely related to the specified compound, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds demonstrated remarkable inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone, thus indicating their potential use in agriculture and herbicide development (Vicentini et al., 2005).
2. CNS Penetration and Cognitive Enhancement
A related compound, identified as an inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, demonstrated the ability to penetrate the central nervous system (CNS) and enhance cognition in animal models. This suggests that derivatives of the specified compound might be explored for their potential in treating cognitive disorders (Chambers et al., 2004).
3. Protoporphyrinogen Oxidase Inhibitors
Pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, similar in structure to the specified compound, have been synthesized as candidate herbicides. They exhibited both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, indicating potential applications in agricultural chemistry (Li et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of this compound is FMS-like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
This compound acts as a potent inhibitor of FLT3 . It binds to FLT3 and inhibits its phosphorylation, thereby blocking the signal transduction pathway . This leads to a decrease in the proliferation of cells that overexpress FLT3 .
Biochemical Pathways
The inhibition of FLT3 affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has been reported to have acceptable aqueous solubility and a desirable pharmacokinetic profile . .
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of FLT3-overexpressing cells . It can induce apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that the compound led to complete tumor regression in the MV4-11 xenograft model .
Direcciones Futuras
Isoxazole derivatives, including this compound, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research will likely focus on improving the synthesis methods, understanding the mechanism of action, and evaluating the safety and efficacy of these compounds in clinical trials .
Propiedades
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)10-7-11(21-17-10)16-12(19)9-8-15-18-5-4-6-20-13(9)18/h7-8H,4-6H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMFSXKPMMFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2774285.png)
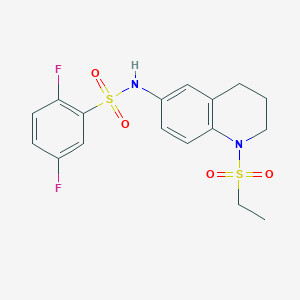

![benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate](/img/structure/B2774291.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2774292.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)
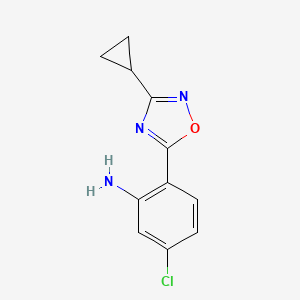
![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)
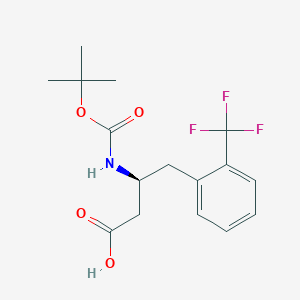
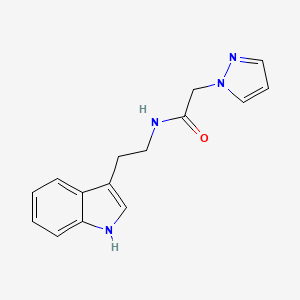
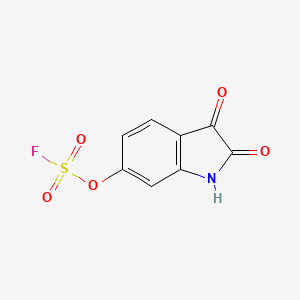
![N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide](/img/structure/B2774301.png)
